

"5,6-dihydro-2H-pyran-2-one" CAS number and molecular weight

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Compound of Interest

Compound Name: 5,6-Dihydro-2H-pyran-2-one

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Technical Guide: 5,6-dihydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5,6-dihydro-2H-pyran-2-one**, a heterocyclic compound that serves as a core scaffold in numerous biologically active molecules. This document covers its fundamental chemical properties, a detailed synthesis protocol, and an exploration of its diverse pharmacological activities, with a focus on its potential in drug development.

Core Compound Identification

5,6-dihydro-2H-pyran-2-one is a six-membered lactone with an unsaturated bond in its heterocyclic ring. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	3393-45-1	[1] [2] [3]
Molecular Formula	C ₅ H ₆ O ₂	[1] [3]
Molecular Weight	98.10 g/mol	[1] [2] [3] [4]
Synonyms	2,3-dihydropyran-6-one, 5-Hydroxy-2-pentenoic acid δ-lactone	[4]
Appearance	Colorless to pale yellow liquid	[5]
Boiling Point	103 °C at 10 mmHg	[5]
Density	1.139 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.483	[5]

Synthesis of 5,6-dihydro-2H-pyran-2-one

The synthesis of **5,6-dihydro-2H-pyran-2-one** can be achieved through various routes.[\[6\]](#)[\[7\]](#)[\[8\]](#) A well-established and convenient one-step procedure involves the reaction of vinylacetic acid with paraformaldehyde.[\[1\]](#)

Experimental Protocol: Synthesis from Vinylacetic Acid

This protocol is adapted from a procedure published in *Organic Syntheses*.[\[1\]](#)

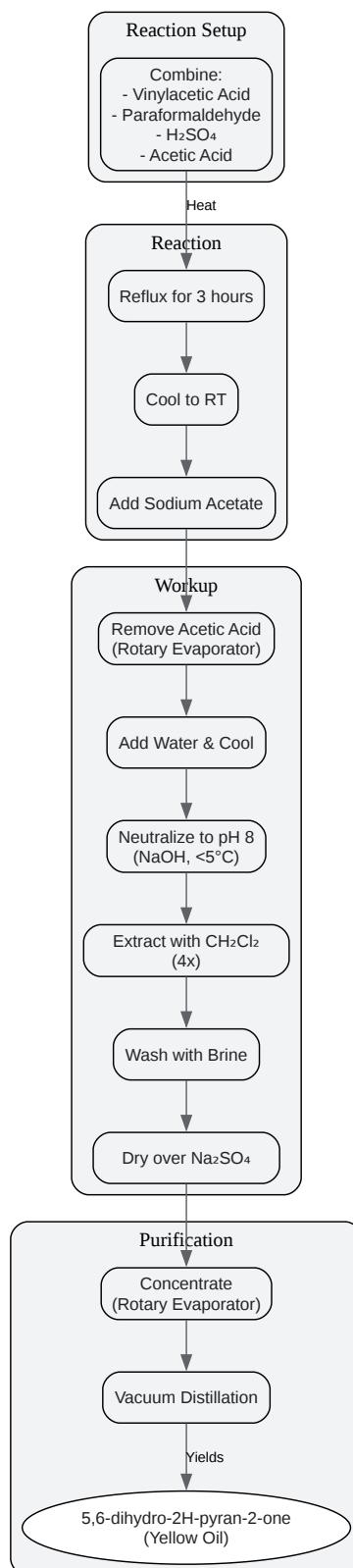
Materials:

- Vinylacetic acid (0.50 mole)
- Paraformaldehyde (1 mole as CH₂O)
- Concentrated sulfuric acid (3 ml)
- Glacial acetic acid (125 ml)
- Anhydrous sodium acetate (16 g)

- 20% aqueous sodium hydroxide
- Dichloromethane
- Saturated aqueous sodium chloride
- Anhydrous sodium sulfate

Procedure:

- Combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid in a 500-ml round-bottomed flask fitted with a reflux condenser.[1]
- Gently reflux the mixture for 3 hours.[1]
- Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.[1]
- Remove the acetic acid using a rotary evaporator at 50–55 °C.[1]
- Add 100 ml of water to the residue and cool the flask in an ice bath.[1]
- Adjust the solution to pH 8 by the dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5 °C.[1]
- Transfer the resulting solution to a separatory funnel and extract with four 300-ml portions of dichloromethane.[1]
- Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.[1]
- Dry the organic layer over anhydrous sodium sulfate and filter.[1]
- Remove the dichloromethane with a rotary evaporator to yield a mobile yellow oil.[1]
- Distill the oil under reduced pressure to obtain pure **5,6-dihydro-2H-pyran-2-one**. The expected boiling point is 114–117 °C at 18–19 mm Hg.[1]



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Workflow for the synthesis of **5,6-dihydro-2H-pyran-2-one**.

Biological and Pharmacological Activities

The **5,6-dihydro-2H-pyran-2-one** scaffold is a key pharmacophore found in a wide array of natural and synthetic compounds.^[9] These molecules exhibit diverse and potent biological activities, making them attractive for drug discovery and development.^{[5][6]}

Overview of Activities

Derivatives of **5,6-dihydro-2H-pyran-2-one** have demonstrated a broad spectrum of pharmacological properties, including:

- Anticancer Activity: Several natural products and synthetic derivatives containing this scaffold show cytotoxicity against various cancer cell lines.^{[6][9]} The proposed mechanism for some compounds involves the Michael addition reaction between the α,β -unsaturated carbonyl moiety and thiol groups of key proteins, leading to apoptosis and cell cycle arrest.^[9]
- Antimicrobial and Antifungal Activity: Pyranone derivatives have shown significant activity against a range of bacterial and fungal pathogens.^{[5][6][10]}
- Antiviral Activity: Synthetic derivatives have been developed that show activity against viruses such as HCV and HIV-1, with tipranavir being a notable example.^[9]
- Anti-parasitic Activity: Derivatives have been evaluated for their trypanocidal activity against *Trypanosoma cruzi*, the parasite responsible for Chagas' disease.^{[9][11]}
- Other Activities: These compounds have also been associated with anti-inflammatory, immunosuppressive, anxiolytic, and anticonvulsant effects.^{[6][9]}

Quantitative In Vitro Activity Data

The following table summarizes the 50% inhibitory concentration (IC_{50}) values for selected **5,6-dihydro-2H-pyran-2-one** derivatives against various cell lines.

Compound	Activity Type	Target Cell Line	IC ₅₀ Value	Reference
PY801	Anticancer	HCT116 (Colorectal Cancer)	8.9 μ M	[9]
PY801	Anticancer	MCF7 (Breast Cancer)	9.3 μ M	[9]
Analogue 9 (S-config)	Trypanocidal	Trypanosoma cruzi	0.12 mM	[9][11]
Analogue 10 (S-config)	Trypanocidal	Trypanosoma cruzi	0.09 mM	[9][11]
ent-Argentilactone	Trypanocidal	Trypanosoma cruzi	0.47 mM	[9][11]
Argentilactone	Trypanocidal	Trypanosoma cruzi	0.94 mM	[9][11]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is a general method for determining the cytotoxicity of compounds like PY801 against adherent cancer cell lines.[6][11][12]

Materials:

- Adherent cancer cell lines (e.g., HCT116, MCF7)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well microplates
- Test compound (e.g., PY801) dissolved in DMSO

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 μ L of fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., cisplatin).[6][12]
- Incubation: Incubate the plate for 48-72 hours.[6][12]
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[6][11]
- Formazan Solubilization: Carefully aspirate the medium from each well and add 150 μ L of DMSO to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[11][12]
- Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader. [6][11][12]
- IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[6][12]

Protocol: Anti-Cell Migration Assay (Transwell Assay)

This protocol describes a method to assess the anti-cell-migration activity of compounds such as PY801, which was shown to suppress lung cancer cell migration at 1 μ M.[3]

Materials:

- Cancer cell line (e.g., lung cancer cells)

- Transwell inserts (e.g., 8 μ m pore size) for 24-well plates
- Serum-free and serum-containing culture medium
- Test compound (e.g., PY801)
- Cotton swabs
- Fixation and staining reagents (e.g., 70% ethanol, DAPI or Hema-3 stain kit)[4][10][13]

Procedure:

- Cell Preparation: Culture cells to sub-confluence. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1×10^5 cells/mL).
- Assay Setup: Add 600 μ L of serum-containing medium (as a chemoattractant) to the lower wells of a 24-well plate.[10] Place the transwell inserts into the wells.
- Cell Seeding: Add 100 μ L of the cell suspension, pre-mixed with the test compound at various concentrations (or vehicle control), to the upper chamber of the transwell inserts.[14]
- Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator, allowing cells to migrate through the porous membrane.[14]
- Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[4][10][14]
- Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with 70% ethanol or 4% paraformaldehyde for 10 minutes.[4][10] Stain the cells with a suitable dye (e.g., DAPI).[4]
- Quantification: Image the stained, migrated cells using a microscope and count the number of cells in several representative fields. Calculate the percentage of migration inhibition relative to the vehicle control.

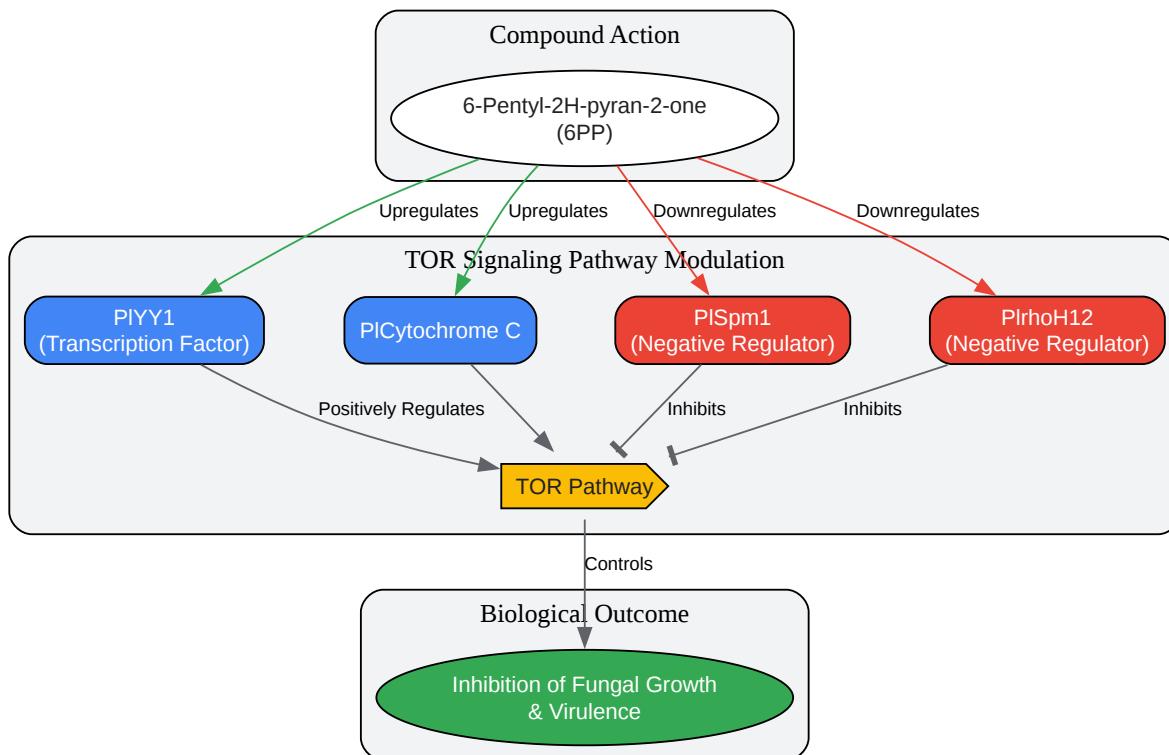
Proposed Signaling Pathway Interaction

While the precise signaling pathways for **5,6-dihydro-2H-pyran-2-one** itself are not fully elucidated, studies on closely related analogs provide valuable insights. Research on 6-pentyl-2H-pyran-2-one (6PP), a bioactive secondary metabolite, has shown it exerts antifungal activity against *Peronophythora litchii* by modulating the Target of Rapamycin (TOR) signaling pathway.^{[1][5]}

Transcriptomic analysis revealed that treatment with 6PP leads to:

- Upregulation of TOR pathway-related genes, including the transcription factor PIYY1 and PICytochrome C.^{[1][5]}
- Downregulation of putative negative regulatory genes of the TOR pathway, such as PISpm1 and PIrhoH12.^{[1][5]}

Molecular docking studies indicated strong binding affinities between 6PP and the proteins encoded by these genes.^[1] This suggests that 6PP may directly interact with these components to modulate TOR signaling, ultimately affecting fungal growth and virulence.^{[1][5]}



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Proposed mechanism of 6-pentyl-2H-pyran-2-one on the TOR pathway.

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